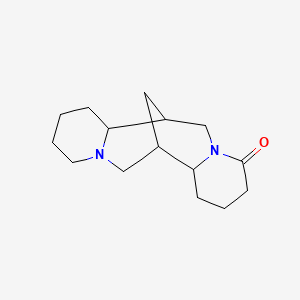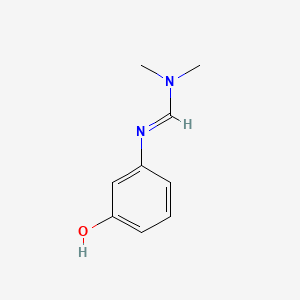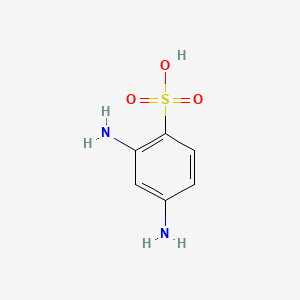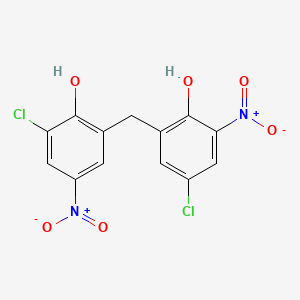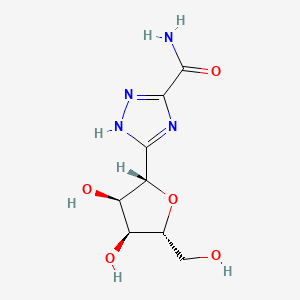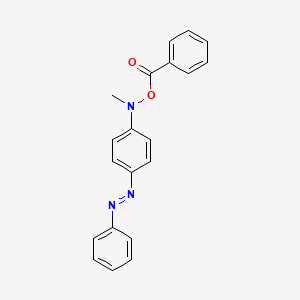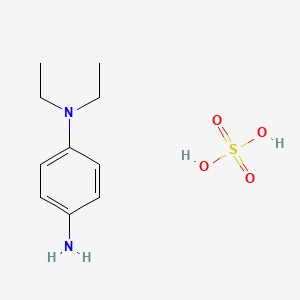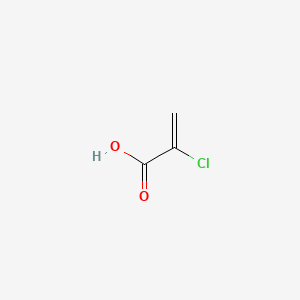
2-(2-ethyl-1-piperidinyl)-1-(2-methyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethyl-1-piperidinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is a member of indoles.
Scientific Research Applications
Synthesis and Characterization
- Compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone was synthesized using a click chemistry approach, involving 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material. The synthesized compound was characterized using IR, NMR, MS studies, and thermal stability analysis using TGA and DSC technique. The compound's cytotoxicity was evaluated, and molecular docking studies were conducted for insights into new molecules in carrier proteins (Govindhan et al., 2017).
Neuroprotective Agent
- Indole derivatives, including the compound 2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanone, were identified as highly potent ligands of the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor, also demonstrating antioxidant properties. These compounds proved to be dual-effective neuroprotective agents (Buemi et al., 2013).
Serotonin 5-HT2 Antagonism
- A series of 3-(4-fluorophenyl)-1H-indoles substituted in the 1-position with 4-piperidinyl were synthesized. These compounds showed high 5-HT2 receptor affinity and selectivity with respect to dopamine D2 receptors and alpha 1 adrenoceptors, which could be useful in understanding the molecular mechanisms of receptor interaction (Andersen et al., 1992).
Antimicrobial Activity
- The synthesis of various 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives and their evaluation as antibacterial agents against common pathogenic bacteria showed promising results. These findings contribute to the development of new antibacterial agents (Asif et al., 2021).
Analgesic and Anti-inflammatory Activities
- New 4(1H)-Pyridinone Derivatives, including 1-(2-Piperidinoethyl)-2-methyl-3-hydroxy-4-(1H)-pyridinone, were synthesized and tested for analgesic and anti-inflammatory activities. These compounds exhibited higher analgesic activities than acetylsalicylic acid, indicating their potential as new analgesic agents (Aytemir et al., 1999).
properties
Product Name |
2-(2-ethyl-1-piperidinyl)-1-(2-methyl-1H-indol-3-yl)ethanone |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(2-ethylpiperidin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C18H24N2O/c1-3-14-8-6-7-11-20(14)12-17(21)18-13(2)19-16-10-5-4-9-15(16)18/h4-5,9-10,14,19H,3,6-8,11-12H2,1-2H3 |
InChI Key |
MQENFRBYUSXJEN-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1CC(=O)C2=C(NC3=CC=CC=C32)C |
Canonical SMILES |
CCC1CCCCN1CC(=O)C2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




